

Standard reaction conditions for 4-bromo-5-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-5-fluoro-2-nitrophenol

Cat. No.: B1526921

[Get Quote](#)

An In-Depth Guide to the Synthesis and Reaction Protocols of **4-bromo-5-fluoro-2-nitrophenol**

Authored by: A Senior Application Scientist

This document provides a detailed exploration of **4-bromo-5-fluoro-2-nitrophenol**, a versatile chemical intermediate crucial in the fields of medicinal chemistry and materials science. We will delve into its chemical profile, reactivity, and standard protocols for its application in further synthesis, designed for researchers, scientists, and professionals in drug development.

Compound Profile and Physicochemical Properties

4-bromo-5-fluoro-2-nitrophenol is a substituted aromatic compound featuring a phenol backbone with bromo, fluoro, and nitro functional groups. This unique combination of substituents imparts a distinct reactivity profile, making it a valuable building block in organic synthesis.^[1] The orthogonal arrangement of the nitro and halogen groups allows for sequential displacement reactions, while the phenolic moiety can be leveraged for various modifications or for immobilization onto a solid support for combinatorial chemistry applications.^[2]

Table 1: Physicochemical Properties of **4-bromo-5-fluoro-2-nitrophenol**

Property	Value	Source
CAS Number	1016234-87-9	[2] [3]
Molecular Formula	C ₆ H ₃ BrFNO ₃	[2]
Molecular Weight	235.99 g/mol	[2]
Appearance	White to yellow powder or crystal	[4]
Purity	Typically ≥95-97%	[2]
Storage Conditions	Room temperature, in a dark place under an inert atmosphere	
IUPAC Name	4-bromo-5-fluoro-2-nitrophenol	
SMILES	OC1=CC(F)=C(Br)C=C1-- INVALID-LINK--=O	[2]
InChI Key	ZMSFGDZCAYKXOE- UHFFFAOYSA-N	

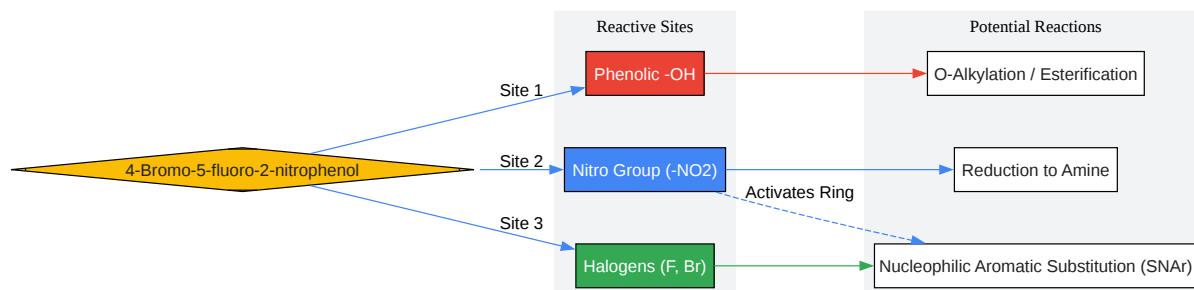
Safety, Handling, and Hazard Analysis

Due to its chemical nature as a nitrophenol derivative, **4-bromo-5-fluoro-2-nitrophenol** must be handled with appropriate care. Nitrophenols can be toxic and are often flammable.[\[5\]](#)

Hazard Identification:

- Signal Word: Danger
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long lasting effects).
- Precautionary Statements: P261, P273, P280, P301+P312, P302+P352, P305+P351+P338.

Handling and Personal Protective Equipment (PPE):


- Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.[6]
 - Respiratory Protection: If dust is generated, a NIOSH-approved respirator for organic vapors and particulates is recommended.

First Aid Measures:

- If Swallowed: Rinse mouth and consult a physician. Do not induce vomiting.[7]
- In Case of Skin Contact: Wash off immediately with soap and plenty of water.[7]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]

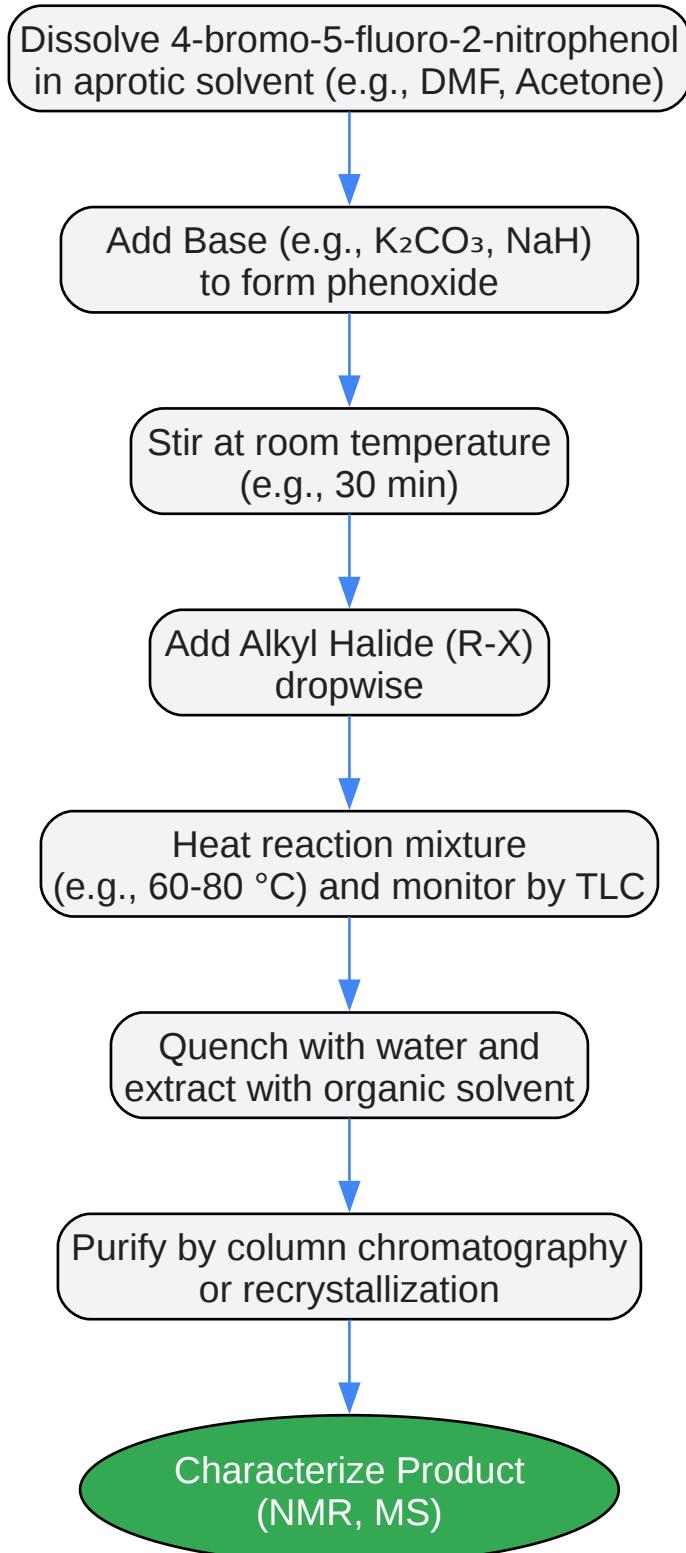
Core Reactivity: A Mechanistic Overview

The reactivity of **4-bromo-5-fluoro-2-nitrophenol** is governed by the interplay of its three key functional groups: the phenolic hydroxyl, the nitro group, and the halogens.

[Click to download full resolution via product page](#)

Caption: Key reactive sites on **4-bromo-5-fluoro-2-nitrophenol** and their corresponding reaction types.

- Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide ion. This nucleophilic oxygen is the site for reactions like Williamson ether synthesis and esterification.[8][9]
- Nitro Group: As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[10] This activation is due to the stabilization of the negatively charged Meisenheimer complex intermediate.[10] The nitro group itself can be readily reduced to an amino group.[11][12]
- Halogens (Fluorine and Bromine): Both halogens can act as leaving groups in SNAr reactions. In the context of SNAr, fluorine is often a better leaving group than bromine or chlorine.[13][14] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[14][15]


Standard Reaction Protocols

The following protocols are standard procedures that leverage the key reactive sites of the molecule.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of an ether from the phenolic hydroxyl group, a common strategy for protecting the phenol or for introducing new functionalities. The reaction proceeds via an S_N2 mechanism.[\[8\]](#)

Principle: The phenol is first deprotonated with a suitable base to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form the ether.

[Click to download full resolution via product page](#)

Caption: Workflow for the O-alkylation of **4-bromo-5-fluoro-2-nitrophenol**.

Experimental Protocol:

- Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **4-bromo-5-fluoro-2-nitrophenol** (1.0 eq).
- Solvent: Add a suitable anhydrous polar aprotic solvent such as acetone or dimethylformamide (DMF) (approx. 0.1 M concentration).
- Deprotonation: Add a base. For a moderately reactive alkyl halide, anhydrous potassium carbonate (K_2CO_3 , 1.5-2.0 eq) is a practical choice. For less reactive halides, a stronger base like sodium hydride (NaH , 1.1 eq) may be used, though with greater caution.
- Activation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
- Alkylation: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.2 eq) dropwise to the mixture.
- Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, cool the reaction to room temperature. If using K_2CO_3 , filter off the solid. If using DMF, pour the mixture into water and extract with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality of Choices:

- Solvent: Polar aprotic solvents (DMF, acetone) are used because they solvate the cation of the base (e.g., K^+) but not the phenoxide anion, leaving it highly nucleophilic and accelerating the S_N2 reaction.[\[16\]](#)
- Base: K_2CO_3 is a mild, inexpensive, and easy-to-handle base suitable for most activated phenols. NaH is much stronger and is reserved for cases where deprotonation is difficult or a

very fast reaction is desired.

Protocol 2: Reduction of the Nitro Group to an Amine

This transformation is fundamental in drug development, as anilines are common precursors for amides, sulfonamides, and other key functional groups.

Principle: The nitro group is reduced to a primary amine. Common reagents include metal/acid combinations or catalytic hydrogenation.

Table 2: Comparison of Common Reagents for Nitro Group Reduction

Reagent	Conditions	Advantages	Disadvantages
SnCl ₂ ·2H ₂ O / HCl	Ethanol or Ethyl Acetate, Reflux	Chemoselective (tolerates many functional groups), reliable.	Stoichiometric tin waste, acidic workup.
Fe / NH ₄ Cl	Ethanol/Water, Reflux	Inexpensive, milder than strong acid systems.[17]	Heterogeneous reaction, iron sludge can complicate workup.
H ₂ / Pd-C	Methanol or Ethanol, RT, 1-3 atm H ₂	Clean reaction (byproducts are water), high yield.	Can cause dehalogenation (C-Br bond may be cleaved).[17]

Experimental Protocol (using SnCl₂):

- **Setup:** In a round-bottom flask, dissolve **4-bromo-5-fluoro-2-nitrophenol** (1.0 eq) in ethanol.
- **Reagent Addition:** Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
- **Reaction:** Heat the mixture to reflux (approx. 78 °C) and monitor by TLC until the starting material is consumed.

- Work-up: Cool the reaction to room temperature and carefully concentrate it to remove most of the ethanol.
- Basification: Dilute the residue with ethyl acetate and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO_3) or sodium hydroxide (NaOH) until the pH is basic (~8-9) to precipitate tin salts.
- Filtration: Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad with additional ethyl acetate.
- Purification: Separate the layers of the filtrate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate to yield the desired aniline.

Causality of Choices:

- SnCl_2 : This reagent is chosen for its excellent chemoselectivity.^[12] Unlike catalytic hydrogenation, it reliably reduces the nitro group without cleaving the C-Br bond, preserving the halogen for subsequent cross-coupling reactions.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

This protocol utilizes the electron-deficient nature of the aromatic ring to displace one of the halogens with a nucleophile.

Principle: A strong nucleophile attacks the aromatic ring at a carbon bearing a leaving group, forming a resonance-stabilized Meisenheimer complex. The leaving group is then expelled to restore aromaticity.

Experimental Protocol (using a generic amine nucleophile):

- Setup: Combine **4-bromo-5-fluoro-2-nitrophenol** (1.0 eq) and the amine nucleophile (e.g., piperidine, morpholine) (1.5-2.0 eq) in a pressure-tolerant vial.
- Solvent and Base: Add a polar aprotic solvent like DMSO or DMF, and a base such as potassium carbonate (K_2CO_3 , 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

- Reaction: Seal the vial and heat the mixture to 80-120 °C. The reaction progress can be monitored by LC-MS or TLC.
- Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Causality and Mechanistic Insight:

- Leaving Group: While both fluorine and bromine are potential leaving groups, the high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack.^[14] Therefore, depending on the nucleophile and conditions, selective substitution of the fluorine atom can often be achieved.
- Reaction Conditions: The reaction often requires heat to overcome the activation energy for breaking the aromaticity to form the Meisenheimer intermediate. The base is necessary to neutralize the H-X formed if a primary or secondary amine is used as the nucleophile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 4-Bromo-5-fluoro-2-nitrophenol | 1016234-87-9 [chemicalbook.com]
- 4. 4-Bromo-5-fluoro-2-nitrophenol | 1016234-87-9 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 5. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]
- 6. fishersci.com [fishersci.com]

- 7. capotchem.cn [capotchem.cn]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- To cite this document: BenchChem. [Standard reaction conditions for 4-bromo-5-fluoro-2-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1526921#standard-reaction-conditions-for-4-bromo-5-fluoro-2-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com